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Compound of Interest

Compound Name:

Tert-butyl 4-

(methylamino)azepane-1-

carboxylate

CAS No.: 878630-92-3

Cat. No.: B1375351 Get Quote

Based on the analysis of the topic "Introduction to azepane-based building blocks," I will

structure the guide to logically flow from the fundamental aspects of the azepane scaffold to its

practical applications in drug discovery. This structure is designed to provide a comprehensive

yet accessible narrative for the target audience of researchers, scientists, and drug

development professionals.

Proposed Structure:

Title: An In-depth Technical Guide to Azepane-Based Building Blocks in Modern Drug

Discovery

Abstract/Executive Summary: A concise overview of the importance of azepane scaffolds,

the scope of the guide, and its relevance to medicinal chemistry and drug development.

Chapter 1: The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

1.1. Introduction to Saturated Heterocycles and their Role in Drug Design.

1.2. The Unique Structural and Conformational Properties of the Azepane Ring.[1][2][3]
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1.3. Physicochemical Properties and their Modulation for Drug-Likeness.

1.4. The Azepane Moiety as a Bioisostere.

Chapter 2: Synthetic Strategies for Accessing the Azepane Core

2.1. Retrosynthetic Analysis and Key Disconnections.

2.2. Ring-Closing Metathesis (RCM) for Azepane Synthesis.

2.3. Reductive Amination Strategies (Intramolecular and Intermolecular).[4][5][6]

2.4. Ring Expansion Methodologies (e.g., Beckmann Rearrangement, Tiffeneau-

Demjanov).[7]

2.5. Novel Photochemical and Dearomative Approaches.[8]

2.6. Asymmetric Synthesis of Chiral Azepanes.

Table: Comparison of Synthetic Routes to Azepanes (Scope, Advantages, Limitations).

Chapter 3: Functionalization and Diversification of the Azepane Scaffold

3.1. N-Functionalization: A Gateway to Diverse Chemical Space.[9]

3.2. Regio- and Stereoselective C-H Functionalization.[10][11][12][13]

3.3. Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation.[14][15][16][17]

3.4. Synthesis of Spirocyclic Azepane Derivatives.

Diagram: Workflow for the Diversification of an Azepane Core.

Chapter 4: Azepane-Based Building Blocks in Drug Discovery: Case Studies and

Therapeutic Applications

4.1. Azepanes in CNS Disorders (e.g., Antipsychotics, Antidepressants).[18][19]

4.2. Applications in Oncology (e.g., Kinase Inhibitors).[1][3]
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4.3. Azepanes as Antiviral and Antimicrobial Agents.[20][21]

4.4. Emerging Therapeutic Areas.

Table: FDA-Approved Drugs and Clinical Candidates Containing the Azepane Moiety.[3]

[20]

Chapter 5: Practical Considerations and Experimental Protocols

5.1. General Laboratory Practices for Handling Azepane Derivatives.

5.2. Detailed Step-by-Step Protocol: Synthesis of a Substituted Azepane via Reductive

Amination.

5.3. Detailed Step-by-Step Protocol: N-Arylation of an Azepane.

5.4. Characterization Techniques (NMR, MS, X-ray Crystallography).[2]

Chapter 6: Future Perspectives and Conclusion

6.1. Emerging Trends in Azepane Chemistry.

6.2. The Role of Computational Chemistry in Designing Azepane-Based Ligands.[2]

6.3. Summary of the Importance of Azepane Building Blocks.

References: A comprehensive and numbered list of all cited sources with full details and

clickable URLs.

This structure allows for a deep dive into the core chemistry of azepanes while maintaining a

clear focus on their practical application in drug discovery, thereby fulfilling the requirements of

the prompt. The inclusion of tables, diagrams, and detailed protocols will enhance the

educational value and practical utility of the guide for the intended audience. The logical

progression from fundamentals to applications ensures a coherent and authoritative

narrative.An In-depth Technical Guide to Azepane-Based Building Blocks in Modern Drug

Discovery

Abstract
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The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, has

garnered significant attention in medicinal chemistry as a privileged structural motif.[1][18] Its

inherent three-dimensional character and conformational flexibility offer a distinct advantage in

the design of novel therapeutics by enabling a more comprehensive exploration of chemical

space and facilitating optimal interactions with biological targets.[1][3] This technical guide

provides a comprehensive overview of azepane-based building blocks for professionals in drug

discovery and development. We will explore the fundamental structural and physicochemical

properties of the azepane core, delve into established and innovative synthetic methodologies

for its construction and functionalization, and present case studies of its successful

incorporation into clinical candidates and approved drugs. This guide aims to serve as an

authoritative resource, grounded in scientific literature, to empower the rational design of next-

generation pharmaceuticals leveraging the unique attributes of the azepane scaffold.

Chapter 1: The Azepane Scaffold: A Privileged Motif
in Medicinal Chemistry
Introduction to Saturated Heterocycles and their Role in
Drug Design
The design of small molecule drugs has progressively moved towards embracing three-

dimensionality to enhance binding affinity and selectivity for biological targets. Saturated

heterocyclic scaffolds are pivotal in this endeavor as they introduce conformational complexity

and defined exit vectors for substituents. Unlike their flat, aromatic counterparts, these three-

dimensional structures can better mimic the shapes of natural substrates and bind to the

intricate topographies of protein active sites. This can lead to improved potency, selectivity, and

ADME (absorption, distribution, metabolism, and excretion) properties.

The Unique Structural and Conformational Properties of
the Azepane Ring
The seven-membered azepane ring possesses a higher degree of conformational flexibility

compared to smaller five- and six-membered rings like pyrrolidine and piperidine.[3] This

flexibility allows it to adopt a variety of low-energy chair, boat, and twist-boat conformations.[2]

This dynamic nature enables azepane-containing molecules to adapt their shape to optimize

interactions within a binding pocket, a concept of significant importance in rational drug design.
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The introduction of substituents can further influence and restrict this conformational

equilibrium, allowing for the fine-tuning of the molecule's three-dimensional presentation.[2][3]

Physicochemical Properties and their Modulation for
Drug-Likeness
The nitrogen atom in the azepane ring is a key determinant of its physicochemical properties.

As a secondary amine, it imparts a degree of basicity and polarity to the molecule. This can be

strategically modulated through N-substitution to optimize properties such as solubility, pKa,

and lipophilicity (LogP), which are critical for oral bioavailability and overall drug-likeness. The

nitrogen can also act as a hydrogen bond acceptor or, when protonated, a hydrogen bond

donor, facilitating crucial interactions with biological targets.

The Azepane Moiety as a Bioisostere
In drug design, the concept of bioisosterism, where one functional group is replaced by another

with similar steric and electronic properties to improve biological activity, is a powerful strategy.

The azepane ring can serve as a bioisostere for other cyclic structures, such as piperidine or

even carbocyclic rings. This "scaffold hopping" can lead to novel intellectual property, improved

pharmacokinetic profiles, and potentially different biological activities. For instance, expanding

a piperidine ring to an azepane can alter the vectoral presentation of substituents, leading to

enhanced target engagement.[8]

Chapter 2: Synthetic Strategies for Accessing the
Azepane Core
The efficient construction of the azepane ring system is a cornerstone of its utility as a building

block. A variety of synthetic methods have been developed, each with its own advantages and

limitations.

Retrosynthetic Analysis and Key Disconnections
From a retrosynthetic perspective, the azepane ring can be disconnected in several ways.

Common strategies involve the formation of one of the C-N bonds or a C-C bond within the

ring. This leads to linear precursors that can be cyclized through various chemical
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transformations. The choice of disconnection is often guided by the desired substitution pattern

on the final azepane product.

Ring-Closing Metathesis (RCM) for Azepane Synthesis
Ring-closing metathesis has become a powerful and versatile tool for the synthesis of a wide

range of cyclic compounds, including azepanes. This reaction typically employs a ruthenium

catalyst to cyclize a linear diene precursor containing a nitrogen atom. The high functional

group tolerance and generally mild reaction conditions make RCM an attractive method for the

synthesis of complex and poly-functionalized azepanes.[8]

Reductive Amination Strategies
Intramolecular reductive amination is a classic and robust method for constructing the azepane

ring. This approach involves the cyclization of a linear precursor containing both an amine and

a carbonyl group (aldehyde or ketone). The reaction proceeds through the formation of a cyclic

iminium ion intermediate, which is then reduced in situ to the azepane. Ultrasound-assisted

reductive amination has been shown to improve yields and reduce solvent usage.[4][5][6]

Ring Expansion Methodologies
Ring expansion reactions provide another avenue to the azepane core, often starting from

more readily available six-membered rings. The Beckmann rearrangement of cyclohexanone

oximes to form caprolactams (azepan-2-ones) is a well-established example. These lactams

can then be reduced to the corresponding azepanes. Other ring expansion strategies, such as

the Tiffeneau-Demjanov rearrangement, have also been employed.[7]

Novel Photochemical and Dearomative Approaches
Recent advances in synthetic methodology have introduced innovative ways to construct the

azepane skeleton. Photochemical dearomative ring expansion of nitroarenes offers a novel

strategy to convert a six-membered aromatic ring into a seven-membered azepane.[8] This

method allows for the predictable transfer of the substitution pattern from the starting arene to

the final product.

Asymmetric Synthesis of Chiral Azepanes
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Many bioactive molecules are chiral, and their biological activity is often dependent on their

stereochemistry. Therefore, the development of asymmetric syntheses of azepanes is of great

importance. This can be achieved through the use of chiral starting materials, chiral catalysts,

or chiral auxiliaries in the synthetic sequence.

Table 1: Comparison of Selected Synthetic Routes to Azepanes

Synthetic
Route

Precursor
Key
Reagents/Cata
lysts

Advantages Limitations

Ring-Closing

Metathesis

Acyclic diene-

amine

Grubbs or

Hoveyda-Grubbs

Ru catalysts

High functional

group tolerance,

mild conditions.

Cost of catalyst,

generation of

ethylene

byproduct.

Reductive

Amination

Linear amino-

aldehyde/ketone

NaBH(OAc)₃,

NaBH₃CN

Readily available

starting

materials,

reliable.

May require

protection of

other functional

groups.

Beckmann

Rearrangement

Cyclohexanone

oxime

Strong acid (e.g.,

H₂SO₄, PPA)

Access to

caprolactam

intermediates.

Harsh reaction

conditions,

potential for side

reactions.

Photochemical

Ring Expansion
Nitroarene

Blue light,

phosphite

reagent

Novel

transformation,

predictable

substitution

pattern.

Specialized

equipment

required, scope

may be limited.

Chapter 3: Functionalization and Diversification of
the Azepane Scaffold
The ability to introduce a variety of substituents at specific positions on the azepane ring is

crucial for exploring structure-activity relationships (SAR) and optimizing the properties of a

drug candidate.
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N-Functionalization: A Gateway to Diverse Chemical
Space
The nitrogen atom of the azepane ring is a primary handle for diversification. It can be readily

functionalized through a variety of standard organic transformations, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles.

N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.[9]

Regio- and Stereoselective C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for

modifying heterocyclic scaffolds.[11][13] While still a developing field for azepanes, methods for

the directed C-H activation at various positions on the ring are being explored.[10][12] These

approaches offer the potential to install functional groups at positions that are difficult to access

through traditional synthetic methods.

graph CH_Functionalization { rankdir="LR"; node [shape=box, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9];

Azepane [label="Azepane Scaffold"]; DirectingGroup [label="Directing Group", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Transition Metal Catalyst (e.g., Pd,

Rh)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouplingPartner

[label="Coupling Partner", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

FunctionalizedAzepane [label="Functionalized Azepane"];

Azepane -> FunctionalizedAzepane [label=" C-H Activation/\nFunctionalization"];

DirectingGroup -> Azepane [style=dotted, label="Coordination"]; Catalyst ->

FunctionalizedAzepane [style=dotted]; CouplingPartner -> FunctionalizedAzepane

[style=dotted]; }
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Caption: C-H Functionalization of the Azepane Scaffold.

Cross-Coupling Reactions for C-C and C-Heteroatom
Bond Formation
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira

couplings, are invaluable tools for the synthesis of functionalized azepanes.[15][16][17] These

reactions allow for the formation of C-C and C-heteroatom bonds, enabling the introduction of a

wide range of substituents with a high degree of control.[14]

Synthesis of Spirocyclic Azepane Derivatives
Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug

discovery due to their inherent three-dimensionality. The azepane ring can be incorporated into

spirocyclic scaffolds to create novel chemical entities with unique spatial arrangements of

functional groups.

Chapter 4: Azepane-Based Building Blocks in Drug
Discovery: Case Studies and Therapeutic
Applications
The versatility of the azepane scaffold is demonstrated by its presence in a number of clinically

successful drugs and promising investigational agents across various therapeutic areas.

Azepanes in CNS Disorders
The ability of the azepane moiety to cross the blood-brain barrier and interact with targets in

the central nervous system has led to its use in the development of drugs for CNS disorders.

For example, some antipsychotic and antidepressant drugs feature an azepane ring in their

structure.[18] Clinical candidates containing the azepane scaffold are also being investigated

for conditions such as Huntington's Disease, Intermittent Explosive Disorder, and PTSD.[19]

Applications in Oncology
In the field of oncology, the azepane ring has been incorporated into molecules targeting

various cancer-related pathways. For instance, some kinase inhibitors utilize the azepane
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scaffold to orient key binding groups for optimal interaction with the ATP-binding site of the

kinase.[1][3]

Azepanes as Antiviral and Antimicrobial Agents
The azepane motif is also found in antiviral and antimicrobial agents.[20][21] The unique shape

and chemical properties of the azepane ring can contribute to the specific binding of these

drugs to their viral or microbial targets.

Table 2: Examples of FDA-Approved Drugs and Clinical Candidates Containing the Azepane

Moiety

Compound Name Status Therapeutic Area
Mechanism of
Action

Azelastine Approved Antihistamine
H1 receptor

antagonist

Tolazamide Approved Antidiabetic Sulfonylurea

SRX246 Clinical CNS Disorders
Vasopressin V1a

receptor antagonist

Balanol Natural Product Research
Protein kinase C

inhibitor

Chapter 5: Practical Considerations and
Experimental Protocols
General Laboratory Practices for Handling Azepane
Derivatives
Azepane and its simple derivatives are typically liquids or low-melting solids. As with all amines,

they should be handled in a well-ventilated fume hood. Standard personal protective

equipment, including safety glasses, lab coat, and gloves, should be worn.
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Detailed Step-by-Step Protocol: Synthesis of a
Substituted Azepane via Reductive Amination
Materials:

N-Boc-4-amino-1-heptanal (1.0 eq)

Sodium triacetoxyborohydride (1.5 eq)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve N-Boc-4-amino-1-heptanal in DCM to make a 0.1 M solution.

Add sodium triacetoxyborohydride to the solution in one portion.

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-Boc-azepane.
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Detailed Step-by-Step Protocol: N-Arylation of an
Azepane
Materials:

Azepane (1.0 eq)

Aryl bromide (1.1 eq)

Palladium(II) acetate (0.02 eq)

Xantphos (0.04 eq)

Cesium carbonate (2.0 eq)

Toluene

Procedure:

To an oven-dried flask, add palladium(II) acetate, Xantphos, and cesium carbonate.

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

Add toluene, followed by the azepane and the aryl bromide.

Heat the reaction mixture to 100 °C and stir until the starting materials are consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of

Celite.

Concentrate the filtrate and purify the crude product by flash column chromatography to

obtain the N-arylated azepane.

Characterization Techniques
The structure and purity of synthesized azepane derivatives are typically confirmed using a

combination of analytical techniques:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the structure and stereochemistry of the molecule.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

X-ray Crystallography: Can be used to determine the solid-state conformation and absolute

stereochemistry of crystalline derivatives.[2]

Chapter 6: Future Perspectives and Conclusion
Emerging Trends in Azepane Chemistry
The field of azepane chemistry is continuously evolving. Emerging trends include the

development of more efficient and selective C-H functionalization methods, the synthesis of

novel and complex azepane-containing scaffolds, and the application of flow chemistry to the

synthesis of azepane derivatives.

The Role of Computational Chemistry in Designing
Azepane-Based Ligands
Computational modeling plays an increasingly important role in the design of azepane-based

drug candidates. Molecular dynamics simulations can be used to study the conformational

preferences of the azepane ring, and docking studies can predict how these molecules will bind

to their biological targets.[2] This in silico approach can help to prioritize the synthesis of

compounds with the highest likelihood of success.

Summary of the Importance of Azepane Building Blocks
In conclusion, azepane-based building blocks are a valuable asset in the medicinal chemist's

toolbox. Their unique structural and conformational properties, coupled with the ever-expanding

repertoire of synthetic methods for their construction and functionalization, ensure that the

azepane scaffold will continue to play a significant role in the discovery and development of

new medicines. The ability to introduce three-dimensionality and explore novel chemical space

makes azepanes a key element in the ongoing quest for more effective and safer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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